(R)-1-Boc-6-(4-bromophenyl)-2-piperidinone
Description
Properties
IUPAC Name |
tert-butyl (2R)-2-(4-bromophenyl)-6-oxopiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO3/c1-16(2,3)21-15(20)18-13(5-4-6-14(18)19)11-7-9-12(17)10-8-11/h7-10,13H,4-6H2,1-3H3/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDNBVJWAXFLOP-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCCC1=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](CCCC1=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Grignard Addition to N-Protected Piperidone
Adapting methods from, N-Boc-2-piperidone undergoes Grignard addition with 4-bromophenylmagnesium bromide in anhydrous tetrahydrofuran (THF) at 0–5°C. This yields 1-Boc-6-(4-bromophenyl)-2-piperidinol as a tertiary alcohol intermediate (Scheme 1A). Key conditions include:
Dehydration and Hydrogenation
The tertiary alcohol undergoes elimination using triphenylphosphine and carbon tetrachloride to form a Δ²,³-alkene intermediate. Subsequent hydrogenation with Pd/C in methanol at 50 psi H₂ selectively reduces the double bond, affording 1-Boc-6-(4-bromophenyl)piperidine (Scheme 1B). Critically, hydrogenation under these conditions proceeds with partial stereocontrol, yielding a 3:1 diastereomeric ratio (dr).
Oxidation to Piperidinone
Oxidation of the secondary alcohol to the ketone is achieved using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C, providing 1-Boc-6-(4-bromophenyl)-2-piperidinone in 75% yield. Alternative oxidants like Dess-Martin periodinane offer milder conditions but at higher cost.
Asymmetric Synthesis via Chiral Auxiliaries
Evans Oxazolidinone Methodology
A chiral oxazolidinone auxiliary is attached to 2-piperidone, enabling enantioselective alkylation with 4-bromobenzyl bromide. After auxiliary removal and Boc protection, the (R)-enantiomer is obtained in 88% enantiomeric excess (ee). This approach avoids resolution but requires stoichiometric use of the chiral auxiliary.
Catalytic Asymmetric Hydrogenation
Hydrogenation of a prochiral enamine precursor (e.g., 1-Boc-6-(4-bromophenyl)-2,3-dehydropiperidine ) using a Rh-DuPhos catalyst achieves 92% ee. However, substrate synthesis involves multiple steps, reducing overall yield to 50–60%.
Chiral Resolution of Racemic Mixtures
Diastereomeric Salt Formation
Racemic 1-Boc-6-(4-bromophenyl)-2-piperidinone is treated with L-tartaric acid in isopropanol, forming diastereomeric salts. Crystallization at −20°C for 72 hours enriches the (R)-enantiomer to >99% ee, albeit with a 35–40% yield loss.
Chromatographic Resolution
Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) resolve racemates with 98% ee but are cost-prohibitive for large-scale applications.
Alternative Routes via Cross-Coupling
Suzuki-Miyaura Coupling
A halogenated piperidinone precursor (e.g., 1-Boc-6-iodo-2-piperidinone ) reacts with 4-bromophenylboronic acid under Pd(PPh₃)₄ catalysis. While efficient (80% yield), pre-functionalization of the piperidinone ring remains challenging.
Comparative Analysis of Synthetic Methods
| Method | Key Step | Yield (%) | ee (%) | Scalability |
|---|---|---|---|---|
| Grignard + Resolution | Chiral salt crystallization | 65 | >99 | Moderate |
| Asymmetric Hydrogenation | Rh-catalyzed hydrogenation | 50 | 92 | Low |
| Suzuki Coupling | Pd-mediated cross-coupling | 80 | N/A | High |
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 2-(4-bromophenyl)-6-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups to the bromophenyl moiety.
Scientific Research Applications
Antimicrobial Activity
One of the prominent applications of (R)-1-Boc-6-(4-bromophenyl)-2-piperidinone is in the development of antimicrobial agents. Research has indicated that derivatives of piperidinone compounds can inhibit the growth of bacteria, particularly Mycobacterium tuberculosis, which is responsible for tuberculosis (TB). A study highlighted the synthesis of piperidine-based inhibitors targeting the KasA enzyme, crucial for the bacterial cell wall synthesis in TB pathogens. This research identified several derivatives that exhibited promising inhibitory effects against bacterial growth in vitro .
Antiviral Properties
The compound has also been evaluated for its antiviral activity. A study involving 1,4,4-trisubstituted piperidines demonstrated that certain analogues derived from piperidinones showed micromolar activity against viruses such as SARS-CoV-2 and influenza A/H1N1. The structure-activity relationship (SAR) studies indicated that modifications to the piperidine scaffold could enhance antiviral potency .
Synthesis of Bioactive Compounds
This compound serves as a valuable intermediate in the synthesis of more complex bioactive molecules. For instance, it has been utilized in the synthesis of Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor approved for cancer treatment . The efficient conversion from commercially available starting materials to this compound demonstrates its utility in pharmaceutical synthesis.
Chemo-Enzymatic Synthesis
Recent advancements in chemo-enzymatic methods have allowed for the asymmetric synthesis of piperidines using this compound as a key intermediate. These methods enhance selectivity and yield, making them attractive for producing enantiomerically enriched compounds essential in drug development.
Summary of Biological Activities
| Activity Type | Compound Derivative | Target Organism/Pathway | Activity Level |
|---|---|---|---|
| Antimicrobial | Piperidine-based inhibitors | Mycobacterium tuberculosis | Inhibitory |
| Antiviral | 1,4,4-trisubstituted piperidines | SARS-CoV-2 | Micromolar |
| Neurological | Piperidine derivatives | Neurotransmitter systems | Potentially active |
Synthetic Routes
| Synthesis Method | Starting Material | Intermediate | Yield (%) |
|---|---|---|---|
| Chemo-Enzymatic | 4-(pyridin-3-yl)aniline | This compound | 61% |
| Grignard Reaction | 4-bromobenzaldehyde | Various piperidine derivatives | 51-85% |
Case Study 1: Development of Tuberculosis Inhibitors
A virtual screening approach identified several piperidine derivatives with significant inhibitory effects on the KasA enzyme from Mycobacterium tuberculosis. Among these derivatives was a compound closely related to this compound, which showed promising results at low concentrations during in vitro assays .
Case Study 2: Synthesis of Niraparib
The synthesis route for Niraparib involved several steps where this compound was utilized as an intermediate. This pathway was optimized to improve yield and enantioselectivity, highlighting the compound's role in developing important cancer therapeutics .
Mechanism of Action
The mechanism of action of ®-tert-Butyl 2-(4-bromophenyl)-6-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl group and the piperidine ring play crucial roles in its binding to target proteins and enzymes, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Boc-Protected Piperidine/Piperidinone Derivatives
- 1-N-Boc-4-(4-Bromophenyl)piperidine (CAS: 930111-10-7): Similarity: 0.99 (structural backbone) . Key Differences: Lacks the ketone group (piperidinone vs. The absence of the lactam ring reduces conformational rigidity compared to the target compound.
- tert-Butyl 4-((4-bromobenzyl)oxy)piperidine-1-carboxylate (CAS: 1357614-50-6):
- The fluorine atom introduces distinct electronic effects compared to bromine .
Piperidinone Derivatives with Alkyl Bromide Chains
- 1-(4-Bromobutyl)-2-piperidinone: Structure: Piperidinone with a 4-bromobutyl chain . Key Differences: The bromoalkyl chain lacks aromaticity, reducing π-π stacking interactions but increasing hydrophobicity. This compound is associated with hypoglycemic activity in herbal extracts .
- N-[4-bromo-n-butyl]-2-piperidinone: Applications: Identified in pomegranate husk extracts and linked to antimicrobial activity . Unlike the target compound, the absence of the Boc group and bromophenyl substituent limits its utility in peptide synthesis.
Heterocyclic Bromophenyl Derivatives
- Pyridazin-3(2H)-one Derivatives (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide): Key Differences: Pyridazinone core vs. piperidinone. These compounds act as FPR2 agonists, suggesting that the bromophenyl group may enhance receptor binding affinity. The target compound’s lactam ring could confer different conformational preferences .
Physicochemical Properties
- Solubility: Boc protection reduces aqueous solubility, whereas unprotected 2-piperidinones (e.g., N-[4-bromo-n-butyl]-2-piperidinone) may exhibit better solubility in polar solvents .
Biological Activity
(R)-1-Boc-6-(4-bromophenyl)-2-piperidinone is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group and a bromophenyl substituent, which influences its pharmacological properties.
Antiviral Activity
Recent studies have highlighted the antiviral potential of piperidine derivatives, including this compound. A notable investigation evaluated various piperidine analogues against human coronaviruses, revealing that certain modifications could enhance their efficacy against SARS-CoV-2. For instance, compounds with specific substitutions exhibited micromolar activity against the virus, indicating that structural variations significantly impact biological activity .
Case Study: SARS-CoV-2 Inhibition
In a study examining the structure-activity relationship (SAR) of piperidine derivatives, this compound was included in a broader analysis. The findings suggested that this compound could inhibit viral replication at various stages, particularly after virus entry and during polyprotein processing. The effective concentrations (EC) were determined, with some derivatives showing comparable efficacy to established antiviral agents like remdesivir .
Antimicrobial Activity
The antimicrobial properties of piperidine derivatives have also been explored. In one study, various compounds were tested against Gram-positive and Gram-negative bacteria. While specific data for this compound was not detailed, related piperidine structures demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.10 to 2.50 μg/mL against various strains, outperforming standard antibiotics like ciprofloxacin .
Pharmacokinetic studies have shown that piperidine derivatives can interact with P-glycoprotein (P-gp), a crucial transporter involved in drug absorption and distribution. This compound may exhibit selective binding to P-gp, enhancing its bioavailability while minimizing side effects. Biochemical assays indicated that this compound could stimulate ATPase activity in P-gp, suggesting a direct interaction at the drug-binding site .
Research Findings Summary
Q & A
Q. How can the synthesis of (R)-1-Boc-6-(4-bromophenyl)-2-piperidinone be optimized to improve enantiomeric purity?
Methodological Answer: Optimize reaction conditions (e.g., temperature, solvent polarity) and employ chiral catalysts (e.g., Josiphos ligands) to enhance stereochemical control. Monitor intermediate purity via NMR (e.g., δ 0.96–7.52 ppm for analogous piperidinone derivatives) and use flash column chromatography (hexanes:ethyl acetate, 3:1) for purification .
Q. What analytical techniques are critical for characterizing the stereochemistry of this compound?
Methodological Answer: Use X-ray crystallography with SHELXL refinement to resolve absolute configuration . Complement with -NMR coupling constants (e.g., J values for axial/equatorial protons) and chiral HPLC to confirm enantiomeric excess .
Q. How does the Boc protecting group influence reactivity in subsequent functionalization reactions?
Methodological Answer: The tert-butoxycarbonyl (Boc) group stabilizes the piperidinone nitrogen during alkylation or acylation. Monitor deprotection under acidic conditions (e.g., TFA/DCM) via LC-MS to avoid premature cleavage .
Advanced Research Questions
Q. What catalytic strategies enhance enantioselective synthesis of the piperidinone core?
Methodological Answer: Employ asymmetric hydrogenation with (R,SP)-Josiphos ligands to achieve >98% ee. Validate stereoselectivity using comparative kinetics and X-ray diffraction .
Q. How can contradictions in crystallographic data during structure determination be resolved?
Methodological Answer: Use SHELXL for refinement and cross-validate with checkCIF tools to identify outliers (e.g., ADPs, bond lengths). Re-examine twinning or disorder models if R-factor discrepancies exceed 5% .
Q. What methodologies assess hydrogen bonding patterns and their impact on molecular aggregation?
Methodological Answer: Perform graph set analysis (Etter’s formalism) on X-ray data to classify hydrogen-bonding motifs (e.g., D patterns). Correlate with solubility studies to predict crystallization behavior .
Q. How can PICO and FINER frameworks improve research design for structure-activity relationship (SAR) studies?
Methodological Answer: Apply PICO to define Population (piperidinone derivatives), Intervention (substituent variations), Comparison (bioactivity benchmarks), and Outcome (binding affinity). Use FINER criteria to ensure feasibility and novelty .
Q. What validation criteria ensure structural accuracy in X-ray crystallography for this compound?
Methodological Answer: Adopt IUCr standards: R1 < 0.05, wR2 < 0.15, and maximal residual electron density <1.0 eÅ. Use PLATON to validate hydrogen placement and torsion angles .
Q. How to integrate quantitative and qualitative methods in studying physicochemical properties?
Methodological Answer: Combine DFT calculations (quantitative) with crystallographic data (qualitative) to model conformational flexibility. Triangulate results via DSC (melting point) and solubility assays .
Q. What strategies address discrepancies between computational predictions and experimental data in conformational studies?
Methodological Answer: Reconcile DFT-optimized geometries with experimental X-ray torsional angles. Adjust force field parameters (e.g., AMBER) if deviations exceed 10° .
Key Methodological Tools
| Technique | Application | Reference |
|---|---|---|
| SHELXL | Crystallographic refinement | |
| Graph Set Analysis | Hydrogen bonding patterns | |
| FINER/PICO | Research question design | |
| Josiphos Ligands | Enantioselective catalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
